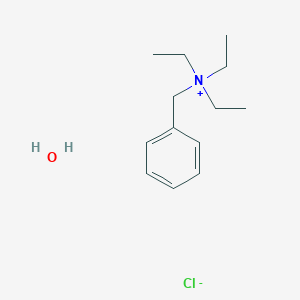

Benzyl(triethyl)azanium;chloride;hydrate

Overview

Description

It appears as a white crystalline powder and is highly soluble in water, ethanol, methanol, isopropanol, dimethylformamide, acetone, and dichloromethane . This compound is commonly used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triethyl)azanium;chloride;hydrate can be synthesized through the reaction of benzyl chloride with triethylamine in an organic solvent such as acetone or dichloromethane. The reaction typically involves refluxing the mixture at temperatures around 63-64°C for several hours, followed by cooling, filtration, and drying to obtain the product .

-

Method 1

Reactants: Benzyl chloride, triethylamine, acetone

Conditions: Reflux at 63-64°C for 8 hours, cool to 15°C, filter, wash with acetone, and dry.

Yield: Approximately 68.9%

-

Method 2

Reactants: Triethylamine, benzyl chloride, dimethylformamide (DMF)

Conditions: Reflux in DMF for 1 hour, add benzene, filter, wash with benzene, and dry under vacuum.

Yield: Approximately 98.1%

-

Method 3

Reactants: Triethylamine, benzyl chloride, dichloroethane

Conditions: Reflux in dichloroethane for 2 hours, filter, and dry.

Yield: Approximately 52.6%

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl(triethyl)azanium;chloride;hydrate primarily undergoes substitution reactions due to its quaternary ammonium structure. It is commonly used as a phase-transfer catalyst in various organic reactions, including:

Nucleophilic Substitution Reactions: Facilitates the transfer of nucleophiles between aqueous and organic phases.

Alkylation Reactions: Acts as a catalyst in the alkylation of nucleophiles such as amines, alcohols, and thiols.

Michael Addition Reactions: Catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Common Reagents and Conditions

Reagents: Benzyl chloride, triethylamine, nucleophiles (amines, alcohols, thiols)

Conditions: Reflux in organic solvents (acetone, dichloromethane, DMF), phase-transfer conditions

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives

Alkylation: Formation of alkylated nucleophiles

Michael Addition: Formation of Michael adducts

Scientific Research Applications

Benzyl(triethyl)azanium;chloride;hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a phase-transfer catalyst in organic synthesis to enhance reaction rates and yields.

Biology: Employed in the synthesis of biologically active compounds and intermediates.

Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzyl(triethyl)azanium;chloride;hydrate as a phase-transfer catalyst involves the transfer of reactants between different phases (e.g., aqueous and organic) to facilitate reactions that would otherwise be slow or inefficient. The quaternary ammonium group enhances the solubility of reactants in the organic phase, allowing for increased interaction and reaction rates .

Comparison with Similar Compounds

Benzyl(triethyl)azanium;chloride;hydrate can be compared with other quaternary ammonium compounds such as:

Tetrabutylammonium bromide (TBAB): Another phase-transfer catalyst with similar applications but different solubility and reactivity profiles.

Tetraethylammonium chloride (TEAC): Used in similar applications but with different physical and chemical properties.

Benzyltrimethylammonium chloride (BTMAC): Similar structure but with different alkyl groups, affecting its reactivity and solubility.

Conclusion

This compound is a versatile quaternary ammonium compound with significant applications in organic synthesis, biology, medicine, and industry. Its role as a phase-transfer catalyst makes it a valuable tool in facilitating various chemical reactions, enhancing reaction rates, and improving yields. The compound’s unique properties and reactivity distinguish it from other similar compounds, making it an essential component in many scientific and industrial processes.

Biological Activity

Benzyl(triethyl)azanium chloride hydrate, often referred to as triethylbenzylammonium chloride (TEBA), is a quaternary ammonium compound with notable applications in various fields, including biochemistry and pharmaceuticals. This article explores its biological activity, focusing on toxicity studies, antimicrobial properties, and its role in drug delivery systems.

Chemical Structure:

- Molecular Formula: CHClN

- Molecular Weight: 239.76 g/mol

- Appearance: White crystalline solid or powder.

Solubility:

TEBA is soluble in water and organic solvents, making it versatile for various applications.

National Toxicology Program (NTP) Findings

A comprehensive toxicity study conducted by the National Toxicology Program evaluated the effects of benzyltrimethylammonium chloride (BTMAC) on F344/N rats and B6C3F1 mice. The findings are summarized below:

| Study Duration | Dosage (mg/kg) | Observations |

|---|---|---|

| 16-day study | 0, 16, 32, 63, 125, 250 | Increased mortality at higher doses; clinical signs included abnormal breathing and lethargy. |

| 13-week study | 0, 12.5, 25, 50, 100 | Minimal effect on body weight; cholinergic effects observed at non-lethal doses. |

- Mortality Rates: Significant mortality was observed in groups receiving doses of 125 mg/kg and above during the 16-day study.

- Cholinergic Effects: Symptoms included salivation, tremors, and altered gait at non-lethal doses.

The minimally toxic dose was estimated to be around 50 mg/kg for both rats and mice .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TEBA against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Applications in Drug Delivery

TEBA has been explored as a potential carrier in drug delivery systems due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Its quaternary ammonium structure allows it to interact favorably with biological membranes.

Case Study: Drug Solubilization

In a study investigating the solubilization of hydrophobic drugs using TEBA:

- Drug Tested: Atypical antipsychotic medication.

- Results: The use of TEBA increased the solubility of the drug by over 200%, demonstrating its potential as an effective drug carrier.

Properties

IUPAC Name |

benzyl(triethyl)azanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.ClH.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;/h7-11H,4-6,12H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSXVMKLXXFFDT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207124-62-7 | |

| Record name | Benzyltriethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.